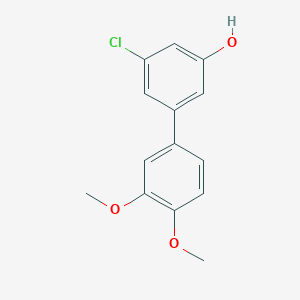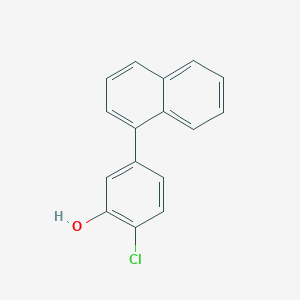
3-Chloro-5-(naphthalen-1-yl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(naphthalen-1-yl)phenol, 95% is an organic compound that has a wide range of applications in scientific research. It is a derivative of phenol, an aromatic compound with a hydroxyl group attached to a benzene ring. 3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been studied extensively for its biochemical and physiological effects, as well as its synthesis methods and applications.
科学研究应用
3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used in a variety of scientific research applications. It has been studied for its ability to inhibit the growth of bacteria, fungi, and viruses, as well as its potential to act as an antioxidant and anti-inflammatory agent. It has also been studied for its potential to act as a chelating agent for metal ions and for its ability to scavenge free radicals. Additionally, 3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been studied for its potential to act as a sensitizer for photodynamic therapy and for its ability to inhibit the growth of cancer cells.
作用机制
The exact mechanism of action of 3-Chloro-5-(naphthalen-1-yl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an antioxidant and anti-inflammatory agent by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to inhibit the growth of bacteria, fungi, and viruses by disrupting the cell wall and membrane structure. Furthermore, the compound has been shown to act as a chelating agent for metal ions, which can lead to the inhibition of certain enzymatic reactions.
Biochemical and Physiological Effects
3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that the compound has the potential to act as an antioxidant, anti-inflammatory, and chelating agent. Additionally, the compound has been shown to inhibit the growth of bacteria, fungi, and viruses. Furthermore, the compound has been studied for its potential to act as a sensitizer for photodynamic therapy and for its ability to inhibit the growth of cancer cells.
实验室实验的优点和局限性
The use of 3-Chloro-5-(naphthalen-1-yl)phenol, 95% in lab experiments has several advantages and limitations. One advantage is that the compound is relatively easy to synthesize and purify. Additionally, the compound is relatively stable and has a long shelf life. However, the compound is toxic and can be irritating to the skin and eyes. Furthermore, the compound is flammable and should be handled with care.
未来方向
There are several potential future directions for the use of 3-Chloro-5-(naphthalen-1-yl)phenol, 95%. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the compound could be used in combination with other compounds to create more effective treatments for bacterial, fungal, and viral infections. Furthermore, the compound could be used in combination with other compounds to create more effective treatments for cancer. Additionally, the compound could be used to develop new chelating agents for metal ions. Finally, the compound could be used in combination with other compounds to create more effective treatments for inflammation and oxidative stress.
合成方法
3-Chloro-5-(naphthalen-1-yl)phenol, 95% can be synthesized by reacting naphthalene-1-ol with chlorosulfonic acid. The reaction produces a sulfonation product, which is then treated with a base such as sodium hydroxide to form the desired product. The reaction is typically carried out at temperatures ranging from 0-20°C. The reaction time is dependent on the concentration of the reactants and can range from minutes to hours. The product can be purified by recrystallization or chromatography.
属性
IUPAC Name |
3-chloro-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c17-13-8-12(9-14(18)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKAGPOJLYGAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(naphthalen-1-yl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)

